Butyl methyl(phenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6946-36-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
butyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-10-15-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
ZZCBCSRPVZSBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Studies of Butyl Methyl Phenyl Carbamate
Proposed Reaction Mechanisms for Carbamate (B1207046) Formation
The formation of carbamates, such as butyl methyl(phenyl)carbamate, can be achieved through several synthetic routes. wikipedia.org A primary method involves the reaction of an alcohol with an isocyanate. wikipedia.org In the context of this compound, this would involve the reaction of butanol with methyl(phenyl)isocyanate. The general mechanism for this reaction is the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen.
Another common method for carbamate synthesis is the reaction of an alcohol with a carbamoyl (B1232498) chloride. wikipedia.org For this compound, this would entail reacting butanol with methyl(phenyl)carbamoyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the alcohol displaces the chloride ion.
Furthermore, carbamates can be formed from the reaction of chloroformates with amines. wikipedia.org In this approach, butyl chloroformate would react with N-methylaniline. The amine's nitrogen atom attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride and formation of the carbamate.
The Curtius rearrangement offers an alternative pathway where an acyl azide (B81097) is thermally decomposed to an isocyanate, which is then trapped by an alcohol to yield the carbamate. nih.gov One-pot syntheses of N-alkyl carbamates starting from primary amines have also been developed, involving the in-situ formation of a carbamate anion from the amine and carbon dioxide, followed by N-alkylation. nih.gov
The synthesis of methyl N-phenyl carbamate, a related compound, has been studied via various routes, including the aminolysis of dimethyl carbonate and a one-pot synthesis from aniline (B41778), urea (B33335), and methanol (B129727). rsc.orgacs.org In the latter, the reaction path was found to proceed through a phenylurea intermediate in the absence of a catalyst, and through a methyl carbamate intermediate in the presence of a γ-Al2O3 catalyst. acs.org
The formation of carbamates from amines and carbon dioxide is a reversible reaction that leads to carbamic acid ammonium (B1175870) salts. nih.gov The subsequent reaction with an electrophile, such as an alkyl halide, can yield the desired carbamate. nih.gov
| Reaction Type | Reactants | Key Features |
| Isocyanate and Alcohol | Methyl(phenyl)isocyanate and Butanol | Nucleophilic addition to the isocyanate. wikipedia.org |
| Carbamoyl Chloride and Alcohol | Methyl(phenyl)carbamoyl chloride and Butanol | Nucleophilic acyl substitution. wikipedia.org |
| Chloroformate and Amine | Butyl chloroformate and N-methylaniline | Nucleophilic acyl substitution. wikipedia.org |
| Curtius Rearrangement | Acyl azide and Butanol | Involves an isocyanate intermediate. nih.gov |
| One-pot from Amine and CO2 | Amine, CO2, and Alkyl Halide | Forms a carbamate anion intermediate. nih.gov |
Chemical Transformations and Derivatizations Involving the Carbamate Moiety
The carbamate functional group in this compound is a versatile platform for various chemical transformations and derivatizations. These reactions can target different parts of the molecule, including the phenyl ring, the carbamate nitrogen and oxygen, and can also be designed to achieve stereoselectivity.
Modification of the Phenyl Ring
Derivatization of the phenyl ring can be achieved through various reactions, including:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.
For instance, the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates, demonstrating modification of the phenyl ring on the amine precursor. nih.gov
Reactions at the Carbamate Nitrogen and Oxygen
The nitrogen and oxygen atoms of the carbamate moiety can also be sites for chemical reactions. The nitrogen atom, while its lone pair is involved in resonance with the carbonyl group, can still exhibit nucleophilic character.
N-Alkylation/N-Arylation: The hydrogen atom on a primary or secondary carbamate nitrogen can be replaced with an alkyl or aryl group. However, for a tertiary carbamate like this compound, this is not possible.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol (butanol), amine (N-methylaniline), and carbon dioxide. The stability of carbamates to hydrolysis is a key property, often being more stable than esters but less stable than amides. nih.gov
Reduction: The carbamate group can be reduced to an amine. For example, tert-butyl (4-(bromomethyl)phenyl)(methyl)carbamate can be reduced using lithium aluminum hydride to form the corresponding amine.
Reaction with Electrophiles: The oxygen atoms of the carbamate can react with electrophiles. For example, metal carbamato complexes can react with carbon-based electrophiles, leading to the formation of carbamate esters. nih.gov
A notable transformation is the extrusive alkylation of carbamates, which involves the formal extrusion of CO2 with concomitant formation of a C-N bond, providing a route to tertiary amines. nih.gov
Chiral Synthesis and Stereoselective Transformations
The synthesis of chiral carbamates and stereoselective transformations involving the carbamate group are of significant interest, particularly in the context of asymmetric synthesis and drug design.
One approach to chiral synthesis involves using a chiral starting material, such as a chiral alcohol or a chiral amine. For example, the synthesis of (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate is achieved through an asymmetric Mannich reaction. orgsyn.org
Stereoselective transformations can also be achieved in reactions involving the carbamate moiety. For instance, an unexpected stereoselective anomeric substitution with carbamates promoted by HNTf2 has been reported, where the diastereoselectivity is attributed to the thermodynamic equilibration of protonated N-acyl aminals. rsc.org Furthermore, a catalytic approach towards trans-configured carbamates has been developed by selectively trapping trans-carbonate intermediates with amine reagents. scispace.com
The development of chiral catalysts for carbamate synthesis is another active area of research. For example, chiral organophosphoric acids have been used as ligands in asymmetric metal-catalyzed C(sp3)-H arylation of o-halophenyl carbamates to produce enantiomerically enriched indolines. researchgate.net
Kinetic and Thermodynamic Aspects of this compound Reactions
The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. Understanding these aspects is crucial for optimizing reaction conditions and predicting the feasibility of transformations.
The formation of carbamates from amines and carbon dioxide has been studied from a kinetic and thermodynamic perspective. The rate law for the reaction of amines with carbon dioxide can involve both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net The rate constants for the uncatalyzed reaction often follow a Brønsted relationship, correlating the rate with the pKa of the amine. researchgate.net
Thermodynamic studies on carbamate formation are important for applications such as post-combustion CO2 capture. acs.orgntnu.no The enthalpy of carbamate formation has been determined for various amines using isothermal titration calorimetry. For instance, the reaction enthalpies for carbamate formation from bicarbonate and monoethanolamine, diethanolamine, and ammonia (B1221849) were measured to be -29.7 ± 0.1 kJ/mol, -23.7 ± 0.9 kJ/mol, and -27.6 ± 0.9 kJ/mol, respectively.
The stability of the carbamate bond is a key thermodynamic consideration. The resonance stabilization of the carbamate group contributes to its relative stability compared to esters. acs.org The rotational barrier around the C-N bond in carbamates, which is a measure of the amide resonance, has been estimated to be about 3-4 kcal/mol lower than in amides. nih.govacs.org This is due to electronic and steric perturbations from the additional oxygen atom. nih.gov
The equilibrium of carbamate formation can be influenced by factors such as pH and ionic strength. nih.gov The standard Gibbs energies of formation for carbamate species have been calculated, allowing for the determination of apparent equilibrium constants for various reactions. nih.gov
| Parameter | Significance | Influencing Factors |
| Rate of Formation | Determines reaction speed. | Amine basicity (pKa), catalyst presence, temperature. researchgate.net |
| Enthalpy of Formation (ΔH) | Heat released or absorbed during formation. | Structure of the amine and alcohol. |
| Gibbs Free Energy of Formation (ΔG) | Determines spontaneity of formation. | pH, ionic strength, temperature. nih.gov |
| C-N Rotational Barrier | Measure of amide resonance and stability. | Steric and electronic effects of substituents. nih.govacs.org |
Structure-Reactivity Relationships in this compound Chemistry
The reactivity of this compound is intricately linked to its molecular structure. The electronic and steric effects of the substituents on the phenyl ring, the nitrogen atom, and the butyl group all play a crucial role in determining the molecule's chemical behavior.
Electronic Effects: The electronic nature of substituents on the phenyl ring significantly influences the reactivity of the molecule. Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring can increase the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., -OCH3, -CH3) can activate the ring towards electrophilic aromatic substitution.
In nucleophilic aromatic substitution reactions of phenyl 2,4,6-trinitrophenyl ethers with amines, the effect of substituents on the phenyl ring on the rate and equilibrium constants has been studied. rsc.org The reaction proceeds through a base-catalyzed pathway involving the formation of a zwitterionic intermediate. rsc.org
Steric Effects: Steric hindrance can have a profound impact on the rate and mechanism of reactions involving this compound. For example, in the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, the rate is significantly slower compared to the reaction with aniline. rsc.org This rate reduction is attributed to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer step. rsc.org
The conformation of the carbamate group itself is also influenced by steric and electronic factors. Carbamates can exist as syn and anti rotamers due to the partial double bond character of the C-N bond. nih.gov The anti-conformation is often favored for steric and electrostatic reasons, although the energy difference can be small, leading to a mixture of isomers in solution. nih.gov The nature of the substituents on the nitrogen and oxygen atoms, as well as the solvent, can influence the equilibrium between these conformers. nih.gov
The interplay of steric and electronic effects is crucial in directing the outcome of chemical transformations. For example, in the design of catalysts for asymmetric synthesis, understanding these effects is essential for achieving high levels of stereoselectivity. researchgate.net
| Effect | Influence on Reactivity | Examples |
| Electronic (Phenyl Ring) | Modulates susceptibility to electrophilic/nucleophilic attack. | Electron-withdrawing groups enhance nucleophilic substitution. rsc.org |
| Steric (N-substituents) | Can hinder reaction rates. | N-methylation slows down nucleophilic substitution. rsc.org |
| Conformational (Carbamate) | Affects reactivity and interactions. | Equilibrium between syn and anti rotamers. nih.gov |
Advanced Characterization and Analytical Methodologies
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular architecture and chemical bonding within butyl methyl(phenyl)carbamate.
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the butyl, methyl, and phenyl moieties of the molecule. Analysis of a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) reveals characteristic peaks for the different proton environments. rsc.org The signals from the aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0–7.5 ppm). The N-methyl group shows a singlet at approximately δ 3.10 ppm. The protons of the butyl group exhibit signals in the upfield region, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H |
| N-CH₂ (butyl) | ~3.2 | Triplet | 2H |
| N-CH₃ | ~3.1 | Singlet | 3H |
| -CH₂- (butyl) | ~1.5 | Multiplet | 2H |
| -CH₂- (butyl) | ~1.2 | Multiplet | 2H |
| -CH₃ (butyl) | ~0.8 | Triplet | 3H |
Note: Predicted values are based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbamate) | 155 - 157 |
| Aromatic C (quaternary) | 140 - 145 |
| Aromatic C-H | 120 - 130 |
| N-CH₂ (butyl) | 45 - 55 |
| N-CH₃ | 30 - 40 |
| -CH₂- (butyl) | 25 - 35 |
| -CH₂- (butyl) | 15 - 25 |
| -CH₃ (butyl) | 10 - 15 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.
Infrared (IR) spectroscopy is employed to identify the principal functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The key absorption bands are associated with the carbamate (B1207046) linkage and the aromatic ring.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1700-1680 cm⁻¹. Other significant absorptions include the C-N stretching vibration, the C-O stretching vibrations of the ester functionality, and the C-H stretching vibrations from both the aliphatic butyl chain and the aromatic phenyl ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |
| Carbonyl (C=O) | Stretch | 1700 - 1680 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Carbamate C-O | Stretch | 1250 - 1180 | Strong |
| Carbamate C-N | Stretch | 1150 - 1050 | Medium |
Note: Ranges are typical for the specified functional groups.
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₂H₁₇NO₂ and a monoisotopic mass of approximately 207.13 Da.
Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺) is formed. The fragmentation of this ion provides a characteristic pattern. Common fragmentation pathways for carbamates include cleavage of the bonds adjacent to the carbonyl group. Key fragment ions would be expected from the loss of the butyl group, the butoxy group, or through rearrangements like the McLafferty rearrangement involving the butyl chain.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 207 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion |
| 150 | [C₈H₈NO₂]⁺ | Loss of butyl radical (•C₄H₉) |
| 134 | [C₇H₈NO]⁺ | Cleavage of O-butyl bond, loss of C₄H₉O• |
| 106 | [C₇H₈N]⁺ | N-phenyl-N-methyl fragment after CO₂ loss |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: Predicted fragments are based on general principles of mass spectrometry.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities, allowing for accurate purity assessment and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique well-suited for the analysis of volatile and thermally stable compounds like this compound. justia.com In this method, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to exit the column, is a characteristic identifier.
As the compound elutes from the GC column, it is directly introduced into a mass spectrometer. The MS provides a mass spectrum of the eluting component, confirming its identity by matching its fragmentation pattern with known spectra. This combination of chromatographic separation and mass spectrometric detection makes GC-MS a highly specific and sensitive method for both identifying and quantifying this compound in complex samples. justia.com
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds, and it is widely applicable to carbamates. ambeed.comambeed.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound's retention time on the column is used for identification and its peak area, as measured by a detector (commonly a UV detector set to a wavelength where the phenyl group absorbs), is proportional to its concentration. This allows for precise quantification and determination of purity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules within a crystal lattice.
While a specific, publicly available crystal structure for this compound was not identified in the reviewed literature, the analysis of structurally related carbamates provides a clear blueprint for the type of data that would be obtained. For instance, the crystallographic study of 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, a molecule that also contains the phenylcarbamate functional group, reveals detailed structural parameters. nih.govresearchgate.net In a hypothetical analysis of this compound, single crystals would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to solve the structure, yielding information such as the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom.
This analysis allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the geometry of the carbamate linkage, the orientation of the butyl and phenyl groups, and the planarity of the aromatic ring. Furthermore, intermolecular interactions, such as hydrogen bonds or van der Waals forces that stabilize the crystal packing, can be identified and characterized. researchgate.net
Table 1: Representative Crystal Data for a Related Carbamate Derivative (2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate) nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₂₁N₃O₃ |
| Molecular Weight | 327.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 10.722 (5) |
| b (Å) | 22.297 (3) |
| c (Å) | 9.109 (3) |
| β (°) | 123.570 (6) |
| Volume (ų) | 1814.5 (11) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 293 |
Note: This data is for a structurally related compound and serves to illustrate the outputs of an X-ray crystallographic analysis.
Applications in Chemical Science and Industrial Processes
Butyl Methyl(phenyl)carbamate as a Precursor and Intermediate in Organic Synthesis
In the field of organic synthesis, this compound and related carbamates are valued as key building blocks and reactive intermediates. They play significant roles in creating isocyanates, constructing complex molecular architectures, and in protecting sensitive functional groups during multi-step synthetic sequences. nih.govacs.org
A significant industrial application of carbamates, including those structurally related to this compound, is in the phosgene-free synthesis of isocyanates. nih.govnih.gov This method is considered a greener alternative to traditional routes that use highly toxic phosgene (B1210022) gas. nih.govgoogle.com The process generally involves the thermal decomposition (pyrolysis) of a carbamate (B1207046) to yield the desired isocyanate and an alcohol. nih.govgoogle.comnih.gov
The synthesis of Diphenylmethane Diisocyanate (MDI), a crucial monomer for polyurethane production, can be achieved through this pathway. nih.govwikipedia.org The process starts with a precursor like methyl phenyl carbamate (MPC) or its derivatives. acs.orgresearchgate.net This carbamate is first condensed with formaldehyde (B43269) to produce a dicarbamate, such as dimethyl methylene (B1212753) diphenyl-4,4'-dicarbamate (MDC). acs.org In the final step, this dicarbamate is thermally cleaved, often in the presence of a catalyst, to produce MDI and the corresponding alcohol (e.g., methanol). google.comacs.org
Research has explored various catalysts to optimize this decomposition, including zinc compounds and other metal oxides, which can improve reaction yields and efficiency. google.comacs.orgresearchgate.net While many studies focus on methyl carbamates, investigations have also been conducted on other variants, such as propyl and butyl carbamates, to understand the effect of the alcohol group on the decomposition process. nih.gov Generally, the decomposition is found to be more facile as the number of carbon atoms in the alcohol moiety increases. nih.gov
Table 1: Catalytic Synthesis of MDI from Carbamate Precursors
| Step | Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Aniline (B41778), Dimethyl Carbonate (DMC) | Supported Zinc Acetate (B1210297) | Methyl Phenyl Carbamate (MPC) | 78% | acs.org |
| 2 | Methyl Phenyl Carbamate (MPC), Formaldehyde | Zinc Chloride | Dimethyl Methylene Diphenyl-4,4'-dicarbamate (MDC) | 87.4% | acs.org |
| 3 | Methylene Diphenyl Dicarbamate (MDC) | Zinc Oxide / 150-300°C | Methylene Diphenyl Diisocyanate (MDI) | 52.1%-63.1% | google.comgoogle.com |
| 3 | Methylene Diphenyl Dicarbamate (MDC) | Zinc Powder | Methylene Diphenyl Diisocyanate (MDI) | 87.3% | acs.org |
Carbamates are recognized as important intermediates for synthesizing a wide array of complex organic molecules. nih.govacs.org Their chemical stability combined with their ability to undergo specific transformations makes them valuable synthons in medicinal and agricultural chemistry. acs.orgnih.gov The carbamate functional group can be incorporated into molecules to act as a stable linkage, for instance, as a surrogate for the more easily hydrolyzed amide bond in peptidomimetics, which are compounds designed to mimic peptides. acs.org
The synthesis of various therapeutic agents and other biologically active compounds often involves intermediates containing a carbamate moiety. nih.gov For example, specific carbamate derivatives are synthesized as key intermediates that are later elaborated into the final complex target molecule. orgsyn.org The versatility of the carbamate group allows for its use in constructing diverse molecular frameworks, serving as a reliable handle for subsequent chemical modifications.
One of the most crucial roles of carbamates in organic synthesis is as a protecting group for amines. nih.govnih.govmasterorganicchemistry.comchem-station.com Amines are highly reactive nucleophiles, and during a multi-step synthesis, it is often necessary to temporarily "mask" or protect the amino group to prevent it from undergoing unwanted reactions. organic-chemistry.org
Converting an amine to a carbamate, such as this compound, effectively reduces the nucleophilicity of the nitrogen atom. masterorganicchemistry.comorganic-chemistry.org This protection strategy is widely employed due to several advantages:
Ease of Installation: Carbamates can be readily formed under mild conditions. acs.org
Stability: The resulting carbamate is stable under a wide variety of reaction conditions, including those involving acids, bases, and hydrogenation, allowing other parts of the molecule to be modified. nih.govacs.org
Controlled Removal: The protecting group can be removed selectively under specific conditions to regenerate the free amine without affecting other functional groups. organic-chemistry.orguchicago.edu
Different types of carbamates serve as protecting groups with distinct cleavage conditions, enabling chemists to employ orthogonal protection strategies in complex syntheses. chem-station.comorganic-chemistry.orgwikipedia.org This means that multiple amine groups in a single molecule can be protected with different carbamates, each of which can be removed independently of the others. organic-chemistry.org
Table 2: Common Carbamate Protecting Groups and Their Removal Conditions
| Protecting Group | Abbreviation | Structure Example | Typical Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | R₂N-CO-O-tBu | Strong acid (e.g., Trifluoroacetic acid) | masterorganicchemistry.comwikipedia.orglibretexts.org |
| Benzyloxycarbonyl | Cbz or Z | R₂N-CO-O-CH₂Ph | Catalytic Hydrogenolysis (H₂, Pd-C) | masterorganicchemistry.comacs.orgwikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | R₂N-CO-O-CH₂-Fm | Base (e.g., Piperidine) | masterorganicchemistry.comorganic-chemistry.orgwikipedia.org |
| Allyloxycarbonyl | Alloc | R₂N-CO-O-CH₂CH=CH₂ | Pd-catalyzed hydrogenolysis | acs.org |
Role in Polymer and Materials Chemistry
In the realm of polymer science, carbamates are integral to the structure and synthesis of a major class of polymers: polyurethanes. Beyond this, carbamate functionalities are used to modify existing polymers and to create materials with dynamic or responsive properties.
The primary role of a polymerization initiator is to decompose under thermal or photochemical stimuli to generate reactive species, such as free radicals, that start the polymerization chain reaction. fujifilm.com Common classes of radical polymerization initiators include azo compounds and organic peroxides. fujifilm.com
While this compound is a key component in polymer chemistry, particularly as a precursor to monomers used in polyurethane synthesis, its direct application as a polymerization initiator is not its primary function according to the available literature. The thermal decomposition of carbamates typically leads to the formation of an isocyanate and an alcohol, a process used for monomer synthesis rather than for generating the free radicals needed for initiating addition polymerization. nih.govnih.gov The synthesis of polymers containing carbamate groups often utilizes standard free-radical initiators to polymerize monomers that either already contain a carbamate group or are later modified to include one. google.com For instance, photopolymerization techniques for creating hydrogels use specialized photoinitiators to start the reaction, even when the polymer network itself may contain carbamate linkages. nih.gov
This compound and similar compounds play a significant role in the modification of polymer matrices to enhance their properties or introduce new functionalities. A key technology in this area is the use of "blocked isocyanates." wikipedia.org A blocked isocyanate is a carbamate derivative where the highly reactive isocyanate group is temporarily masked by a blocking agent. wikipedia.orgrsc.org This renders the compound stable at ambient temperatures. wikipedia.org
When this blocked isocyanate is incorporated into a polymer formulation (e.g., a coating or adhesive), it creates a stable, one-component system. wikipedia.org Upon heating to a specific "deblocking" temperature, the carbamate linkage breaks, regenerating the reactive isocyanate functionality. rsc.org This liberated isocyanate can then react with other functional groups within the polymer matrix, such as hydroxyl groups, to form urethane (B1682113) cross-links, thereby curing the material and significantly altering its final properties. wikipedia.orgrsc.org
This approach allows for precise control over the curing process and is used in a variety of applications, including:
Powder coatings and coil coatings. wikipedia.org
Adhesives and sealants. wikipedia.org
Post-polymerization modification, providing a straightforward method to alter polymer backbones. rsc.org
Furthermore, carbamate-functional polymers can be prepared by reacting a polymer containing hydroxyl groups with a low-molecular-weight carbamate, such as butyl carbamate, in a transesterification or transcarbamation reaction. google.com This directly grafts carbamate functionalities onto the polymer backbone, modifying its chemical nature and physical properties.
Applications in Agricultural Chemistry (Chemical Functionality)
The carbamate functional group is a key structural motif in a significant class of agrochemicals, particularly insecticides. nih.gov The chemical functionality of this compound, containing a substituted phenyl ring attached to a carbamate ester, is consistent with compounds that exhibit insecticidal properties. Carbamate insecticides act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. nih.govkoreascience.kr
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of this enzyme by carbamates leads to an accumulation of acetylcholine at the synaptic junctions, causing continuous nerve stimulation, which results in paralysis and ultimately the death of the insect. koreascience.krorgsyn.org The carbamate group of the insecticide molecule is crucial for this activity, as it carbamylates a serine hydroxyl group in the active site of the AChE enzyme, rendering it inactive. This inhibition is reversible, which distinguishes carbamates from organophosphate insecticides that cause irreversible inhibition. nih.govgoogle.com
While direct studies on the pesticidal activity of this compound are not detailed in the available literature, the activity of structurally related compounds provides insight into its potential chemical functionality in an agricultural context. Compounds like Bufencarb, which is a mixture of m-(1-methylbutyl)phenyl methylcarbamate and m-(1-ethylpropyl)phenyl methylcarbamate, and Fenobucarb (2-sec-butylphenyl methylcarbamate) are known carbamate insecticides. google.commdpi.com These examples underscore the role of the alkyl-substituted phenyl ring in conjunction with the methylcarbamate moiety in conferring insecticidal properties.
The table below lists some N-phenyl carbamate derivatives and their noted agricultural applications or biological activities.
Table 2: Examples of N-Phenyl Carbamate Derivatives in Agricultural Chemistry
| Compound Name | Chemical Structure Features | Application/Activity | Reference(s) |
|---|---|---|---|
| Bufencarb | Mixture including m-(1-methylbutyl)phenyl methylcarbamate | Carbamate insecticide, AChE inhibitor | google.com |
| Fenobucarb (BPMC) | 2-sec-Butylphenyl N-methylcarbamate | Agricultural insecticide for rice and cotton | mdpi.com |
| 2-s-butylphenyl N-methylcarbamate | Optically active isomers studied | Insecticidal and anticholinesterase activity | oup.comoup.com |
Industrial Chemical Processes Utilizing this compound
Carbamates, as a class of compounds, are valuable intermediates in various industrial chemical processes, notably in the synthesis of pharmaceuticals and polymers. wikipedia.orgnih.gov The industrial synthesis of carbamates has traditionally involved reagents like phosgene and isocyanates. nih.govacs.org However, due to the hazardous nature of these substances, alternative, greener synthesis routes are continuously being developed. nih.govacs.org
One of the major industrial applications of carbamates is in the production of polyurethanes. Polyurethanes are polymers that contain multiple carbamate (urethane) linkages in their backbone and are used in a wide range of products, including foams, elastomers, and coatings. wikipedia.org While the specific use of this compound in large-scale polyurethane production is not explicitly documented in the provided search results, its carbamate structure makes it a potential building block or monomer in such polymerization processes.
In the pharmaceutical and fine chemical industries, carbamates serve as important intermediates and protecting groups in organic synthesis. nih.gov The carbamate group can be used to protect amino functionalities during multi-step syntheses of complex molecules. nih.gov For example, tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is noted for its use as a reactive intermediate in organic synthesis, particularly in medicinal chemistry.
The synthesis of carbamates for industrial use can be achieved through various methods. One common approach is the reaction of an amine with an alkyl chloroformate or the reaction of an alcohol with an isocyanate. wikipedia.org More modern, sustainable methods include the direct utilization of carbon dioxide with amines and alkyl halides. nih.govacs.org Research has also explored the use of mixed anhydrides of carbonic acid as key intermediates in trans-esterification processes to produce carbamates of industrial interest. nih.gov Methyl N-phenyl carbamate, a related compound, is an important intermediate for the synthesis of methylene diphenyl diisocyanate (MDI), a key component in polyurethane production. rsc.org This highlights the role of N-phenyl carbamates as precursors in the polymer industry.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Phenyl isocyanate |
| Butyl isocyanate |
| Cellulose phenylcarbamate |
| Cellulose butylcarbamate |
| 2,4-Toluene Diisocyanate (TDI) |
| n-Octadecyl isocyanate |
| Bufencarb |
| m-(1-methylbutyl)phenyl methylcarbamate |
| m-(1-ethylpropyl)phenyl methylcarbamate |
| Fenobucarb |
| 2-sec-butylphenyl methylcarbamate |
| Isopropyl N-[(3-ethyl-4-ethoxy-5-chloro)phenyl]carbamate |
| tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate |
| Methyl N-phenyl carbamate |
Environmental Chemistry and Degradation Pathways of Butyl Methyl Phenyl Carbamate
Hydrolytic Degradation Mechanisms
The primary mechanism for the abiotic degradation of carbamate (B1207046) pesticides in the environment is hydrolysis. This chemical process involves the cleavage of the ester linkage in the presence of water. For carbamates like Bufencarb, the rate of hydrolysis is significantly influenced by pH and temperature. It is generally stable in neutral or acidic solutions, but the rate of hydrolysis increases with a rise in either pH or temperature. nih.gov This alkaline-catalyzed hydrolysis is a common characteristic of many carbamates. clemson.edu The process results in the breakdown of the carbamate into less toxic metabolites. nih.govnih.gov
The hydrolysis of N-methylcarbamates, such as the components of Bufencarb, proceeds through the cleavage of the ester bond, yielding a phenol (B47542) derivative, methylamine (B109427), and carbon dioxide. frontiersin.orgnih.gov For Butyl methyl(phenyl)carbamate, this would result in the formation of the corresponding phenol, methylamine, and carbon dioxide. The rate of this reaction is pH-dependent, with faster degradation occurring under alkaline conditions. clemson.edu
Photodegradation and Photochemical Transformation Pathways
Biodegradation Mechanisms in Environmental Compartments
The biodegradation of carbamates by microorganisms is a crucial process in their environmental removal. nih.gov Bacteria and fungi in soil and water environments have been shown to degrade a wide range of carbamate pesticides. nih.govnih.gov
Microbial Degradation Pathways in Soil
In soil, microbial populations play a significant role in the breakdown of carbamate insecticides. researchgate.netresearchgate.net Microorganisms can utilize carbamates as a source of carbon and nitrogen for their growth. frontiersin.orgnih.gov The degradation process is influenced by various soil factors, including pH, moisture content, and the presence of specific microbial communities. nih.gov The primary microbial degradation pathway for carbamates is the enzymatic hydrolysis of the ester or amide linkage. frontiersin.orgnih.gov For this compound, this would involve the cleavage of the carbamate bond by soil microbes, leading to the formation of its corresponding phenol and methylcarbamic acid, which would further break down into methylamine and carbon dioxide.
Enzymatic Breakdown Processes
The enzymatic breakdown of carbamates is central to their microbial degradation. The key enzymes involved are hydrolases, specifically carboxylesterases, which catalyze the hydrolysis of the carbamate ester bond. frontiersin.orgnih.govnih.gov These enzymes have been identified in various bacterial species and are responsible for the initial and often rate-limiting step in the degradation pathway. nih.gov The metabolism of m-tert.-butylphenyl N-methylcarbamate, a structurally related compound, has been shown to involve hydroxylation of both the tert-butyl group and the N-methyl group, indicating the involvement of oxidative enzymes as well. nih.gov This suggests that the enzymatic breakdown of this compound likely involves both hydrolytic and oxidative processes.
Environmental Fate Studies and Persistence in Non-Biological Matrices (e.g., Soil, Water)
The persistence of a pesticide in the environment is determined by the interplay of various degradation and transport processes. Carbamate pesticides are generally considered to be non-persistent in the environment due to their susceptibility to hydrolysis and microbial degradation. frontiersin.org However, their fate in soil and water is influenced by factors such as soil type, organic matter content, pH, and temperature.
Bufencarb, for instance, is moderately soluble in water and highly volatile, which can influence its transport from the application site. herts.ac.uk The adsorption of carbamates to soil particles can reduce their bioavailability for microbial degradation and leaching into groundwater. nih.gov Studies on the carbamate herbicide chlorbufam (B105198) showed that adsorption to humic acids and soil had a protective effect, slowing its chemical degradation. nih.gov The half-life of carbamates in soil can vary from a few days to several weeks, depending on the specific compound and environmental conditions. researchgate.net
Table 1: Factors Influencing the Environmental Persistence of Carbamate Pesticides
| Factor | Influence on Persistence |
| pH | Higher pH increases the rate of chemical hydrolysis, reducing persistence. |
| Temperature | Higher temperatures generally increase the rates of both chemical and microbial degradation, reducing persistence. |
| Soil Organic Matter | Higher organic matter content can increase adsorption, potentially reducing bioavailability for degradation but also limiting leaching. |
| Microbial Activity | Higher microbial populations and activity lead to faster biodegradation and reduced persistence. |
| Sunlight Exposure | Increased sunlight exposure can accelerate photodegradation, reducing persistence at the surface. |
| Moisture | Adequate soil moisture is necessary for microbial activity and hydrolysis, influencing the degradation rate. |
Future Research Directions and Methodological Advances
Development of Novel and More Efficient Synthetic Strategies
The synthesis of N-aryl carbamates, including Butyl methyl(phenyl)carbamate, has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research is directed towards creating greener, safer, and more efficient synthetic routes.
One promising area is the direct three-component coupling of amines, carbon dioxide (CO₂), and alkyl halides. nih.govacs.org This approach utilizes CO₂ as a renewable C1 source, which is environmentally benign. nih.gov For this compound, this would involve the reaction of N-methylaniline, CO₂, and a butyl halide. Research is needed to optimize reaction conditions, including the choice of base and solvent, to maximize yield and minimize side reactions like overalkylation. nih.gov
Another avenue involves the Curtius rearrangement, which transforms carboxylic acids into carbamates via an isocyanate intermediate. nih.gov One-pot transformations that avoid the isolation of unstable acyl azides are particularly attractive. nih.gov Additionally, methods using 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents have shown high yields for carbamate (B1207046) synthesis from both primary and secondary amines and could be adapted for this specific compound. nih.gov The synthesis of related substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates has been achieved by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates, a method that could be tailored for the target compound. nih.gov
Future strategies will likely focus on continuous flow synthesis, which offers improved safety, scalability, and efficiency compared to batch processes. A catalyst-free continuous methodology for synthesizing carbamates from amines, alkyl halides, and CO₂ has been developed, providing good to excellent yields in short reaction times. nih.gov
Exploration of Advanced Catalytic Systems
Catalysis is central to the development of efficient carbamate synthesis. While palladium-based catalysts have been extensively studied for the C-N cross-coupling reactions to form N-aryl carbamates, future research will explore more cost-effective and sustainable alternatives. mit.edunih.govresearchgate.netbenthamdirect.com
Emerging Catalytic Systems:
Nickel Catalysis: Nickel-based systems, including photosensitized nickel catalysis, are emerging as a viable alternative to palladium for the N-arylation of carbamates at room temperature. organic-chemistry.org Novel nickel catalysts have also been investigated for creating urethanes from CO₂, amines, and alcohols. nih.gov
Copper Catalysis: Due to their low cost and toxicity, copper catalysts are being developed for the cross-coupling of (hetero)aryl chlorides with potassium cyanate (B1221674) in alcohols to produce N-(hetero)aryl carbamates in good yields. researchgate.net Atomically dispersed copper species on N-doped carbon nanosheets (Cu-N-C) have shown excellent performance as electrocatalysts for synthesizing N-phenylcarbamate from CO₂ and amines, achieving a 71% yield. chemistryviews.org
Zinc-Based Catalysts: Various zinc-based systems, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have proven effective for CO₂ fixation through carbamate synthesis. nih.gov Heterogeneous catalysts like Zn/Al/Ce mixed oxides have demonstrated high activity and recyclability for the synthesis of Methyl N-phenyl carbamate. rsc.org
Cobalt Catalysis: High-valent cobalt(III) catalysis has been reported for the selective C–H alkylation and amidation of carbamates, opening possibilities for designing new asymmetric catalysts. acs.org
The table below summarizes the performance of various catalytic systems in the synthesis of related N-phenyl carbamates.
| Catalyst System | Reactants | Product | Yield/Selectivity | Reference |
| CuO–CeO₂ | Aniline (B41778), Dimethyl Carbonate | Methyl N-phenyl carbamate | 93% Aniline Conversion, 94.2% MPC Selectivity | acs.org |
| Zn/Al/Ce mixed oxide | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | 78.2% MPC Yield | rsc.org |
| Cu-N-C (Electrocatalysis) | Amine, CO₂ | N-phenylcarbamate | 71% Yield | chemistryviews.org |
| Xphos Pd G2 | Aryl Chlorides, Methyl Carbamate | Methyl N-phenyl carbamate derivatives | Good chemoselectivity and functional group compatibility | benthamdirect.com |
In-depth Mechanistic Investigations
A thorough understanding of reaction mechanisms is essential for optimizing synthetic protocols and designing better catalysts. For carbamate formation, several pathways are being investigated.
When using CO₂ and amines, computational and experimental studies suggest a concerted mechanism where a base (like a superbase) deprotonates the amine as it attacks a free CO₂ molecule. rsc.orgrsc.org This is in contrast to an earlier hypothesis that a zwitterionic superbase–CO₂ adduct acts as the direct carboxylating agent. rsc.orgrsc.org In aqueous solutions, the formation of carbamates from monoethanolamine and CO₂ involves three parallel, pH-dependent reversible reactions with CO₂, carbonic acid, and the bicarbonate ion. nih.govacs.org
For the one-pot synthesis of Methyl N-phenyl carbamate from aniline, urea (B33335), and methanol (B129727), studies have investigated several plausible reaction paths. acs.org Thermodynamic analysis and experimental verification suggest that the reaction primarily proceeds through a phenylurea intermediate in the absence of a catalyst, but shifts to a methyl carbamate intermediate pathway in the presence of a γ-Al₂O₃ catalyst. acs.org
Future research will employ advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling (e.g., Density Functional Theory - DFT) to further elucidate these complex reaction networks. rsc.orgnih.govacs.org Such studies will clarify the roles of catalysts, solvents, and intermediates, paving the way for rational catalyst design and process optimization for compounds like this compound.
Innovative Applications in Materials Science and Industrial Chemical Production
Carbamates are versatile compounds with established and emerging applications. While this compound itself may not have widespread current use, its structural motifs are relevant to several key areas.
Materials Science: Carbamate linkages are the defining feature of polyurethanes, a major class of polymers used in foams, elastomers, and solids. wikipedia.org Future research is focused on non-isocyanate routes to polyurethanes, where intermediates like Methyl N-phenyl carbamate are crucial. rsc.org Carbamates are also being explored as backbones for sequence-defined, abiotic polymers. nih.govacs.org These "informational polymers" can have precisely controlled monomer sequences, with the potential for data storage at the molecular level. acs.org The rigidity of the carbamate backbone and the potential for stable cis/trans configurations offer unique properties compared to traditional peptides. nih.govacs.org Research into incorporating N-substituted units like this compound could allow for fine-tuning polymer properties and creating novel materials. acs.org
Industrial Chemical Production: Phenyl carbamates serve as important intermediates in the synthesis of agrochemicals and pharmaceuticals. ontosight.aiguidechem.comnordmann.globalontosight.ai For instance, they are used to produce pesticides, herbicides, sedatives, and anesthetics. ontosight.aiguidechem.com The N-phenyl carbamate structure is found in pesticides like chlorpropham (B1668850). nih.govresearchgate.net The development of efficient synthetic routes to this compound could make it a valuable building block for new active ingredients in these sectors.
| Application Area | Relevance of Carbamate Structure | Future Research Focus | Reference |
| Polyurethanes | The carbamate group (-NH-CO-O-) forms the polymer linkage. | Green, non-isocyanate synthesis routes using carbamate intermediates. | rsc.orgwikipedia.org |
| Sequence-Defined Polymers | Carbamates serve as rigid, tunable backbones for informational polymers. | Synthesis of aperiodic sequences with N-substituted units for new functionalities. | nih.govacs.orgacs.org |
| Agrochemicals | The N-phenyl carbamate moiety is a known pharmacophore in pesticides. | Synthesis of novel carbamate derivatives as potential herbicides or insecticides. | guidechem.comnih.govresearchgate.net |
| Pharmaceuticals | Carbamate derivatives are used as intermediates and active ingredients. | Exploration of new carbamate structures for therapeutic applications. | nih.govontosight.ai |
Comprehensive Environmental Transformation Modeling
Understanding the environmental fate of this compound is critical, given the known environmental impact of other carbamate pesticides. nih.govresearchgate.netnih.gov Future research will focus on creating comprehensive models that predict its persistence, degradation pathways, and transformation products in various environmental compartments.
Studies on related N-phenyl carbamates like chlorpropham and fenoxycarb (B1672525) provide a basis for this modeling. nih.govpiat.org.nz The primary degradation routes for these compounds include:
Hydrolysis: The carbamate ester linkage can undergo hydrolysis, though this process can be slow under neutral environmental pH. nih.govpiat.org.nznih.gov
Photolysis: Degradation by sunlight can be a significant pathway, especially in water. nih.govpiat.org.nz
Biolysis: Microbial degradation is a primary route for the removal of carbamates from soil and water. nih.govnih.gov The initial step is often the hydrolysis of the ester or amide linkage. nih.gov
Laboratory incubation studies on other N-phenyl carbamates have shown they can affect nitrogen transformation in soil by impacting nitrifying bacteria populations. epa.gov Kinetic models are being developed to assess the toxicity and transformation of carbamates in various environments, such as under anaerobic conditions. tandfonline.com
Future modeling for this compound will need to integrate data on its partitioning coefficients (e.g., adsorption to soil organic matter), hydrolysis rates at different pH values, photolysis quantum yields, and susceptibility to microbial degradation. nih.govnih.govresearchgate.net This will allow for a more accurate prediction of its environmental behavior and potential risks.
| Degradation Process | Key Factors | Relevance to this compound | Reference |
| Hydrolysis | pH, Temperature | Expected to be slow at neutral pH, leading to persistence. | nih.govpiat.org.nznih.gov |
| Photolysis | Sunlight Intensity, Water Clarity | Likely a significant degradation pathway in surface waters. | nih.govpiat.org.nz |
| Biolysis | Microbial Populations, Soil/Water Conditions | Primary route of ultimate degradation; pathway likely initiated by ester hydrolysis. | nih.govnih.govucanr.edu |
| Sorption | Soil Organic Content | The phenyl and butyl groups suggest moderate to high sorption to soil, affecting mobility. | nih.govresearchgate.net |
Q & A
Q. What precautions are critical when handling this compound in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
